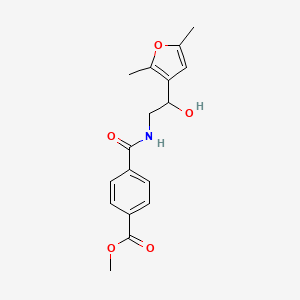

Methyl 4-((2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)carbamoyl)benzoate

Beschreibung

Methyl 4-((2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoyl group linked to a 2-hydroxyethyl moiety bearing a 2,5-dimethylfuran-3-yl substituent.

Eigenschaften

IUPAC Name |

methyl 4-[[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-10-8-14(11(2)23-10)15(19)9-18-16(20)12-4-6-13(7-5-12)17(21)22-3/h4-8,15,19H,9H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTREKWUSCUQDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Methyl 4-((2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Synthesis

The compound has a complex structure characterized by a methyl ester group attached to a benzoate moiety and a carbamoyl group linked to a hydroxyethyl derivative of 2,5-dimethylfuran. Its molecular formula is with a molecular weight of approximately 334.372 g/mol.

Synthesis Pathway

The synthesis typically involves the reaction of 2,5-dimethylfuran derivatives with appropriate carbamoylating agents under controlled conditions. The general steps include:

- Formation of the Hydroxyethyl Group : Reaction of dimethylfuran with ethylene glycol.

- Carbamoylation : Introduction of the carbamoyl group using isocyanates.

- Esterification : Methylation of the carboxylic acid to form the methyl ester.

Antiproliferative Effects

Research indicates that urea derivatives, including compounds similar to methyl 4-((2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)carbamoyl)benzoate, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antinociceptive Properties

In related studies, compounds derived from furan structures have demonstrated notable antinociceptive effects. For example, certain derivatives were found to be more potent than traditional analgesics like aspirin and acetaminophen in various pain models . This suggests potential applications in pain management.

Tyrosinase Inhibition

Recent findings highlight the compound's potential as a tyrosinase inhibitor, which is crucial for treating hyperpigmentation disorders. In vitro studies showed that similar compounds effectively inhibited tyrosinase activity in B16F10 melanoma cells, indicating their utility in cosmetic and therapeutic applications .

3. Case Studies and Research Findings

The mechanism of action for methyl 4-((2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)carbamoyl)benzoate involves several pathways:

- Cell Cycle Arrest : Induction of cell cycle checkpoints leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress contributing to cancer cell death.

- Enzyme Inhibition : Competitive inhibition of tyrosinase affecting melanin synthesis.

5.

Methyl 4-((2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)carbamoyl)benzoate exhibits promising biological activities that warrant further investigation. Its antiproliferative, antinociceptive, and enzyme inhibitory properties position it as a valuable compound in medicinal chemistry and pharmacology.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Quinoline-Based Derivatives (C1–C7)

A 2022 study synthesized and characterized seven methyl benzoate derivatives (C1–C7) with piperazine-linked quinoline carbonyl groups (). Though distinct from the target compound in their quinoline and piperazine components, these analogues share critical structural similarities:

- Benzoate ester backbone : Enhances metabolic stability and membrane permeability.

- Aromatic substituents : Influence electronic properties and binding interactions.

Key Differences:

Sulfonylurea Herbicides ()

Sulfonylurea herbicides like metsulfuron methyl and ethametsulfuron methyl () share a methyl benzoate core but differ critically in their sulfonylurea substituents.

Comparison Table:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.